4-[[2-(3,4-dimethoxyphenyl)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-(3,4-dimethoxyphenyl)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, nitro, and phenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(3,4-dimethoxyphenyl)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 3,4-dimethoxyphenyl ethylamine: This can be achieved by the reduction of 3,4-dimethoxyphenyl acetonitrile using a reducing agent such as lithium aluminum hydride.
Alkylation: The 3,4-dimethoxyphenyl ethylamine is then alkylated with formaldehyde and methylamine to form the intermediate compound.
Nitration: The intermediate compound is nitrated using a nitrating agent such as nitric acid to introduce the nitro group.
Methoxylation: Finally, the compound is methoxylated using a methoxylating agent such as dimethyl sulfate to introduce the methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[[2-(3,4-dimethoxyphenyl)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
4-[[2-(3,4-dimethoxyphenyl)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[[2-(3,4-dimethoxyphenyl)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the nitro and methoxy groups.
Mescaline: A related compound with additional methoxy groups, known for its psychoactive properties.
Homoveratrylamine: Another analogue with similar structural features.
Uniqueness
4-[[2-(3,4-dimethoxyphenyl)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[[2-(3,4-dimethoxyphenyl)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6/c1-20(8-7-13-5-6-16(25-2)17(10-13)26-3)12-14-9-15(21(23)24)19(22)18(11-14)27-4/h5-6,9-11,22H,7-8,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOFMFCLPKGODH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.